3-Nitroanisole

Vue d'ensemble

Description

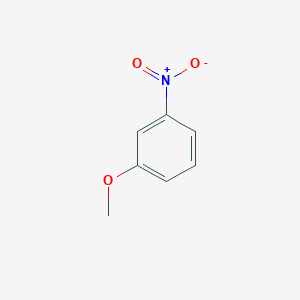

3-Nitroanisole: is an organic compound with the chemical formula C7H7NO3 . It is a colorless to yellowish solid crystal with a peculiar odor. This compound is widely used in the field of organic synthesis and serves as a raw material and intermediate for various organic synthesis reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitroanisole can be synthesized by introducing a nitro group into anisole. The commonly used synthesis method involves reacting anisole with sodium nitrite under alkaline conditions. This reaction is typically carried out at room temperature and produces this compound along with water and nitrogen oxide exhaust .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are also implemented to handle the hazardous nature of the reactants and products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitroanisole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid are commonly used.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products Formed:

Nitration: Formation of dinitroanisole.

Reduction: Formation of 3-aminoanisole.

Substitution: Formation of substituted anisoles depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Chemical Reactions

3-Nitroanisole is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic chemistry. For instance, it can be utilized in the synthesis of nitrophenols and other nitroaromatic compounds, which are essential in producing dyes and pigments .

Case Study: Synthesis of Nitro Compounds

In a study focused on the reactivity of this compound, researchers investigated its role in synthesizing complex organic molecules. The compound's ability to undergo nucleophilic substitution reactions facilitated the formation of various derivatives that are crucial for developing new pharmaceuticals .

Drug Delivery Systems

Research indicates that this compound can form complexes with β-cyclodextrin, enhancing the solubility and stability of drugs. This property is particularly beneficial in drug formulation, where improving bioavailability is crucial for therapeutic efficacy .

Toxicological Studies

While exploring its biological interactions, studies have shown that this compound may generate oxidative stress within biological systems. Understanding these interactions is essential for assessing the safety and potential health risks associated with exposure to this compound .

Environmental Impact

Chemical Behavior in Ecosystems

The environmental behavior of this compound has been a subject of investigation due to its potential impact on ecosystems. Its low water solubility and moderate volatility raise concerns about its persistence and bioaccumulation in aquatic environments .

Mécanisme D'action

The mechanism of action of 3-Nitroanisole involves its ability to undergo nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the aromatic ring .

Comparaison Avec Des Composés Similaires

- 2-Nitroanisole

- 4-Nitroanisole

- 3-Nitrophenol

- 3-Nitroaniline

Comparison: 3-Nitroanisole is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, 2-Nitroanisole and 4-Nitroanisole have different substitution positions, leading to variations in their chemical behavior and uses. 3-Nitrophenol and 3-Nitroaniline, while similar in having a nitro group, differ in their functional groups attached to the aromatic ring, resulting in distinct properties and applications .

Activité Biologique

3-Nitroanisole, a nitro-substituted aromatic compound, has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals and toxicology. This article explores the compound's biological activity, including its metabolic pathways, toxicity profiles, and effects on various biological systems.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to an anisole structure (). Its chemical formula is , and it typically appears as a pale yellow liquid or solid at room temperature. The compound has a melting point of approximately 39°C and is soluble in organic solvents but less so in water .

Metabolism and Toxicokinetics

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, which facilitate its conversion into various metabolites, including para-nitrophenol. Studies have shown that both CYP2A6 and CYP2E1 are involved in the O-demethylation process in human liver microsomes, with CYP2A6 being the predominant enzyme .

Table 1: Metabolic Pathways of this compound

| Metabolite | Enzyme Involved | Organism |

|---|---|---|

| Para-nitrophenol | CYP2A6 | Humans |

| Para-nitrophenol | CYP2E1 | Rats |

| 4-Nitrocatechol | CYP2A6 | Humans |

| 4-Nitrocatechol | CYP2E1 | Rats |

Acute and Chronic Toxicity

Research indicates that this compound exhibits both acute and chronic toxicity. In one study involving Fischer 344 rats, oral administration of varying doses led to significant weight loss and increased mortality rates at higher concentrations (6000 mg/kg) over a 103-week period. Histopathological examinations revealed cytological alterations in the liver and transitional cell carcinomas in the urinary bladder .

Case Study: Long-term Effects on Mice

A long-term study on B6C3F mice demonstrated that exposure to this compound resulted in significant body weight reductions and increased incidences of liver lesions. The survival rates were notably lower in males at higher dosages compared to controls, highlighting the compound's potential carcinogenic properties .

Biological Activities

This compound exhibits a range of biological activities beyond its toxicological implications:

- Antineoplastic Activity : Nitro compounds, including this compound, have shown promise as antineoplastic agents. They can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

- Anti-inflammatory Effects : Research indicates that nitro-substituted compounds can modulate inflammatory responses by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Propriétés

IUPAC Name |

1-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYFINWERLNPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060295 | |

| Record name | Benzene, 1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-03-3 | |

| Record name | 3-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9920UY61E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Nitroanisole?

A1: this compound has the molecular formula C₇H₇NO₃ and a molecular weight of 153.13 g/mol. Spectroscopic data, including FT-IR and FT-Raman vibrational frequencies, has been reported and analyzed using quantum mechanical calculations. []

Q2: What is the solubility of this compound?

A2: While specific solubility data is limited in the provided research, this compound's electrochemical behavior has been investigated in various media, including protic (ethanol/buffer), mixed aqueous-organic (DMF/citrate buffer), and aprotic (DMF/TBAI). This suggests solubility in these solvents. []

Q3: How does this compound behave electrochemically?

A3: Studies show this compound undergoes irreversible four-electron reduction to its hydroxylamine derivative in protic media across a wide pH range. [] In mixed aqueous-organic and aprotic media, the one-electron reduction product, the nitro radical anion, can be observed and characterized. []

Q4: What is the significance of this compound's nitro radical anion?

A4: This radical, formed through electrochemical reduction, exhibits different stabilities and reactivity depending on the media. Its decay rate constants (k₂disp and k₂dim) have been determined in various solvents, providing insights into its reactivity. [] Additionally, the radical's reactivity with glutathione was assessed, indicating its potential involvement in biological systems. []

Q5: Can this compound undergo photochemical reactions?

A5: Yes, research indicates this compound participates in photochemical reactions. One study investigated the photohydroxylation of this compound, examining the impact of methanol on this process. [] Another study explored the photoinduced methoxy substitution of this compound, providing insights into its photochemical reactivity. []

Q6: Has this compound been investigated for catalytic applications?

A6: While not a catalyst itself, this compound serves as a model substrate in catalytic reduction reactions. One study used it to evaluate the performance of a novel hydrochar-based palladium nanocatalyst. [] The catalyst effectively reduced this compound using NaBH4 in aqueous media under ambient conditions. []

Q7: Are there studies exploring structure-activity relationships for this compound derivatives?

A7: Yes, modifications of the this compound structure have been explored, particularly in the context of anti-inflammatory activity. Researchers synthesized 7-methanesulfonylamino-6-phenoxychromone derivatives with variations at the pyrone and phenoxy rings, starting from 4-chloro-3-nitroanisole. [, ]

Q8: What is the impact of fluorine substitution on the activity of this compound derivatives?

A8: Fluorine substitution on the phenoxy ring significantly influenced the anti-inflammatory activity of 7-methanesulfonylamino-6-phenoxychromone derivatives. The 2'-fluoro and 2',4'-difluoro derivatives displayed notable potency in carrageenin-induced edema and adjuvant-induced arthritis rat models. [, ]

Q9: What other structural modifications have been studied for this compound derivatives?

A9: Besides fluorine, researchers also investigated the impact of a 3-formylamino group on the pyrone ring. This modification, along with fluorine substitutions, resulted in compounds with potent anti-arthritic effects in both rat and mouse models. [, ]

Q10: What analytical techniques are used to study this compound?

A10: Several techniques are employed, including:

- Electrochemical methods: Cyclic voltammetry is used to study the reduction of this compound and characterize its radical anion. []

- Spectroscopy: Electron paramagnetic resonance (EPR) is used to analyze the free radicals generated from this compound in aprotic media. []

- Chromatography: High-performance liquid chromatography (HPLC) is used to monitor the products of photochemical reactions involving this compound. [, ]

- Mass Spectrometry: Used in conjunction with Gas Chromatography to analyze this compound in complex mixtures, such as cosmetics. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.